Product packaging for 2-(Fluoromethyl)-2-methylazetidine(Cat. No.:)

2-(Fluoromethyl)-2-methylazetidine

Cat. No.: B13021895
M. Wt: 103.14 g/mol
InChI Key: JWBBAVZREINZDR-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-2-methylazetidine (CAS 1779925-41-5) is an organic compound with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol . This molecule features a four-membered azetidine ring, a structure of significant interest in modern medicinal chemistry and drug discovery . The azetidine scaffold is valued for its use as an amino acid surrogate and its potential in peptidomimetics, providing conformational constraints that can enhance binding to biological receptors . The incorporation of a fluoromethyl group (-CH2F) is a common strategy in medicinal chemistry, as fluorine can markedly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . While specific biological or mechanistic studies on this exact compound are not detailed in the public literature, its structure aligns with frameworks used in catalytic processes and as synthons for ring-opening or expansion reactions to access more complex nitrogen-containing heterocycles . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FN B13021895 2-(Fluoromethyl)-2-methylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

2-(fluoromethyl)-2-methylazetidine

InChI

InChI=1S/C5H10FN/c1-5(4-6)2-3-7-5/h7H,2-4H2,1H3

InChI Key

JWBBAVZREINZDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)CF

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 Fluoromethyl 2 Methylazetidine and Azetidine Derivatives

Ring-Opening Reactions of Azetidines

The inherent strain in the azetidine (B1206935) ring is a key determinant of its chemical behavior, making ring-opening reactions a prominent feature of its reactivity profile. These reactions provide a powerful method for generating highly functionalized linear amines from a cyclic precursor.

Nucleophilic Ring Opening of Azetidinium Intermediates

Azetidines themselves are relatively stable and often require activation to undergo nucleophilic attack. magtech.com.cn A common strategy to enhance their reactivity is through the formation of quaternary azetidinium intermediates. magtech.com.cn This is typically achieved by N-alkylation of the azetidine nitrogen with reagents like methyl trifluoromethanesulfonate. organic-chemistry.orgresearchgate.net

Once formed, these azetidinium salts are significantly more electrophilic and susceptible to ring-opening by a wide range of nucleophiles. Studies have demonstrated successful ring-opening using various nitrogen nucleophiles (e.g., azide (B81097) anion, benzylamine) and oxygen nucleophiles (e.g., acetate (B1210297) anion, alkoxides). organic-chemistry.orgresearchgate.netnih.gov This process effectively cleaves one of the C-N bonds, resulting in a stereodefined and functionalized acyclic amine. organic-chemistry.orgnih.gov The reaction generally proceeds via an S_N2 mechanism, leading to functionalized linear amines. nih.gov

Regioselectivity and Stereoselectivity in Azetidine Ring-Opening Reactions

The regiochemical outcome of the nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect of their synthetic utility. The selectivity is governed by a combination of electronic and steric factors, which are influenced by the substitution pattern on the azetidine ring. magtech.com.cnorganic-chemistry.org

General Trends in Regioselectivity:

Electronic Effects: For azetidines with substituents at the 2-position that can stabilize a positive charge, such as aryl, vinyl, or cyano groups, nucleophilic attack is often directed to the carbon bearing that substituent (the C2 position). magtech.com.cn This is due to the stabilization of the transition state. magtech.com.cn

Steric Effects: In the case of 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom (the C4 position), following a pathway controlled by steric hindrance. magtech.com.cn

Research on enantiopure azetidinium salts has provided detailed insights. For ions lacking a substituent at the C4 position, nucleophiles predominantly attack this unsubstituted carbon. organic-chemistry.orgresearchgate.net Conversely, when a methyl group is present at C4, a high degree of regioselectivity for attack at the C2 position is observed. organic-chemistry.org

However, the introduction of a trifluoromethyl group at C2, as in derivatives related to 2-(fluoromethyl)-2-methylazetidine, can alter this reactivity profile. Studies on 1-alkyl-2-(trifluoromethyl)azetidines revealed a distinct difference in reactivity compared to azetidines with other electron-withdrawing groups at C2. Upon quaternization, these CF₃-substituted azetidinium intermediates undergo regiospecific ring opening at the C4 position by a variety of nucleophiles. researchgate.net

The stereoselectivity of these reactions is also a key feature. The ring-opening of azetidinium ions typically proceeds in a stereoselective manner. nih.gov For instance, the ring-opening of N-tosyl azetidines can sometimes proceed through a process with significant carbocationic character, leading to racemic products. nih.gov In contrast, incorporating a directing group, such as a hydroxyl group on the ring, can lead to a process with a predominant inversion of configuration, consistent with an S_N2 pathway. nih.gov Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding and predicting the regioselectivities observed in these reactions. organic-chemistry.orgnih.govresearchgate.net

Azetidinium Substituent PatternMajor Site of Nucleophilic AttackControlling FactorReference
2-Aryl / 2-Unsaturated GroupC2Electronic magtech.com.cn
2-Alkyl, No C4-substituentC4Steric magtech.com.cnorganic-chemistry.org
Trisubstituted, C4-MethylC2Steric/Electronic organic-chemistry.org
2-TrifluoromethylC4Electronic researchgate.net

Strain Release as a Driving Force in Azetidine Reactivity

The reactivity of azetidines is fundamentally driven by the release of inherent ring strain, which is estimated to be around 25-26 kcal/mol. rsc.orgrsc.orgresearchwithrutgers.com This considerable strain energy, while less than that of three-membered aziridines, is sufficient to make ring-opening reactions thermodynamically favorable. rsc.org This "spring-loaded" nature allows for unique reactivity that can be triggered under appropriate conditions. rsc.org

This principle is powerfully exploited in strain-release driven synthesis, where highly strained precursors like azabicyclo[1.1.0]butanes are used to construct functionalized azetidine rings. nih.govnih.gov Upon electrophilic activation, the central bond of the azabicyclo[1.1.0]butane fragment cleaves, driving the formation of a substituted azetidine ring. nih.gov This strategy has been successfully applied to the synthesis of 2-(trifluoromethyl)azetidines, where the strain release from a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane intermediate facilitates the introduction of various functional groups onto the azetidine scaffold. nih.govresearchgate.net

Derivatization and Functionalization of Azetidine Scaffolds

Beyond ring-opening, the azetidine scaffold can be functionalized at both the nitrogen atom and the ring carbons, allowing for the construction of a diverse array of complex molecules.

Reactions at the Azetidine Nitrogen (e.g., Quaternization, Protection/Deprotection)

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, readily participating in reactions like alkylation and acylation.

Quaternization: As previously discussed, N-alkylation is a key method for activating the azetidine ring towards nucleophilic attack. nih.govresearchgate.net This transformation converts the neutral azetidine into a positively charged azetidinium ion, significantly enhancing the electrophilicity of the ring carbons. organic-chemistry.org

Protection/Deprotection: In multi-step organic synthesis, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts), are frequently employed. nih.govnih.govorganic-chemistry.org The choice of protecting group can influence the reactivity of the azetidine ring and must be selected based on its stability to subsequent reaction conditions. academie-sciences.fr For example, the N-tosyl group was found to promote ring opening with significant carbocation character. nih.gov The removal (deprotection) of these groups is a critical step to liberate the free amine for further functionalization. academie-sciences.frorganic-chemistry.org For instance, amide-based protecting groups can be removed under basic conditions. youtube.com

Reactions at the Azetidine Ring Carbons (e.g., Nucleophilic Substitutions)

Functionalization can also be achieved directly at the carbon atoms of the azetidine ring. This often involves leveraging the strain-release reactivity of precursors or performing substitutions on an already-formed ring.

A notable example is the synthesis of diversely substituted 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors. nih.gov Reaction of these strained bicycles with electrophiles such as benzyl (B1604629) chloroformate results in a ring-opening/ring-closing cascade that installs a substituent at the C3 position. nih.govresearchgate.net This provides access to 3-chloro-2-(trifluoromethyl)azetidines, which are versatile intermediates for further modification. nih.gov The chlorine atom can then be displaced or transformed; for example, through radical reduction to yield the corresponding 3-substituted azetidine. nih.gov

Reaction TypeReagents/ConditionsResulting FunctionalizationReference
N-QuaternizationMethyl trifluoromethanesulfonateFormation of N-methyl azetidinium ion organic-chemistry.org
N-ProtectionBoc₂O, Cbz-Cl, Ts-ClFormation of N-Boc, N-Cbz, or N-Ts azetidine nih.govnih.gov
Strain-Release C3-ChlorinationBenzyl chloroformate on an azabicyclobutane precursorIntroduction of a chloro group at C3 nih.govresearchgate.net
Strain-Release C3-HydroxylationTrifluoroacetic anhydride (B1165640) on an azabicyclobutane precursorIntroduction of a hydroxyl group at C3 nih.gov
C3-Dechlorinationn-Bu₃SnH, AIBNRadical reduction of a C-Cl bond nih.gov
Palladium-Catalyzed HydrogenolysisH₂, Pd/CCleavage of C-N or C-X bonds nih.govdntb.gov.ua

Modifications of the Fluoromethyl Group

The functionalization of fluorinated substituents on an azetidine ring is a challenging yet crucial area for the development of novel chemical entities. Direct modification of the fluoromethyl group in this compound is not extensively documented. However, insights can be drawn from the synthesis and reactivity of analogous compounds, particularly 2-(trifluoromethyl)azetidines.

The synthesis of 2-(trifluoromethyl)azetidines has been achieved through polar strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These highly strained precursors react with various partners to yield diversely substituted azetidines. For instance, reaction with benzyl chloroformate can introduce a chloro group at the 3-position, while palladium-catalyzed hydrogenolysis provides access to cis-3-aryl-2-trifluoromethyl azetidines. nih.gov These methods highlight a synthetic approach toward functionalized 2-fluoroalkyl azetidines, which could potentially be adapted for the synthesis of derivatives of this compound.

Further modifications often target other positions on the azetidine ring, with the fluoroalkyl group influencing the reaction's outcome. For example, the synthesis of 3-aryl-3-substituted azetidines has been reported using azetidine sulfonyl fluorides, demonstrating the utility of fluorine-containing functional groups in facilitating further derivatization. nih.gov While direct substitution of the fluorine in a fluoromethyl group is generally difficult due to the strength of the C-F bond, metabolic studies on related compounds have shown that defluorination of a fluoromethyl moiety can occur in vivo, sometimes initiated by the cleavage of an adjacent C-H bond. nih.gov This suggests that reactions targeting the methylene (B1212753) protons of the fluoromethyl group could be a potential avenue for modification, although this remains a speculative pathway in the context of synthetic chemistry without specific literature support.

Reaction Mechanisms of Azetidine Transformations

The reactivity of azetidines is dominated by their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This stored energy facilitates ring-opening reactions that are not as readily observed in less strained five- and six-membered heterocyclic systems like pyrrolidines and piperidines. rsc.orgnih.gov

Computational and Theoretical Insights into Azetidine Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction pathways of azetidine transformations. frontiersin.org These theoretical models provide critical insights into transition states, reaction barriers, and the influence of substituents on reactivity and selectivity.

For example, computational modeling has been successfully employed to predict the feasibility of photocatalyzed azetidine synthesis, prescreening substrate combinations to identify those likely to result in high yields. springernature.com DFT calculations have also been used to understand the preference for specific cyclization pathways. In the copper-catalyzed photoredox cyclization of ynamides, computational studies revealed why the 4-exo-dig pathway to form azetidines is kinetically favored over the alternative 5-endo-dig cyclization. srce.hr

In another study, the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines was investigated computationally. frontiersin.org The calculations suggested that the coordination of the lanthanum catalyst to the substrate and product likely dictates whether the reaction proceeds to form an azetidine or a pyrrolidine (B122466). frontiersin.org Theoretical studies have also provided a rationale for the faster formation of azetidine compared to oxetane (B1205548) in certain photochemical reactions, highlighting that a proton back-transfer step is key to promoting the kinetically favored pathway. acs.org

Table 1: Calculated Energy Barriers for Azetidine Formation Pathways

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Reference
Triplet Cycloaddition (N4' to C5)B3LYP/6-31G(d,p)13.7 acs.org
Proton Back-Transfer (H3' to N3')B3LYP/6-311++G(d,p) (with ZPE)5.7 acs.org

Kinetic and Thermodynamic Considerations in Azetidine Formation and Reactivity

The formation and reactivity of azetidines are governed by a delicate balance of kinetic and thermodynamic factors. The primary thermodynamic driver for the reactivity of azetidines is the relief of ring strain, which is significantly higher than that of pyrrolidine (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under various conditions, including acidic environments or with nucleophiles. nih.gov

The basicity of the azetidine nitrogen is a key thermodynamic property that is influenced by the ring size and substitution pattern. Computational studies have shown that aziridines are notably less basic than azetidines, pyrrolidines, and piperidines, with basicity generally increasing with ring size from n=3 to 5. srce.hr The pKa of the azetidine nitrogen can be significantly affected by substituents on the ring and on the nitrogen itself. For instance, in N-aryl azetidines, delocalization of the nitrogen lone pair into the aryl ring can render the nitrogen sp²-hybridized and less basic. nih.gov

Kinetically, the formation of the azetidine ring through intramolecular cyclization is often in competition with elimination reactions. acs.org The choice of leaving group and reaction conditions is therefore critical to favor cyclization. Triflates have been shown to be more reactive leaving groups than tosylates for this purpose. acs.org In terms of reactivity, kinetic studies comparing the formation of azetidines and oxetanes in photochemical reactions have shown that the azetidine formation can be significantly faster due to lower reaction barriers for key steps in the reaction pathway. acs.org

Role of Catalysis in Azetidine Reactivity (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis plays a crucial role in the synthesis and functionalization of azetidines, enabling reactions that would otherwise be difficult to achieve and often controlling the stereochemical outcome. nih.gov

Metal-Catalyzed Reactions: A wide array of transition metals are employed to catalyze reactions involving azetidines.

Palladium: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents at the C3-position of the azetidine ring, often starting from 3-iodoazetidine. rsc.org They are also used in intramolecular C-H amination reactions to construct the azetidine ring itself. rsc.org

Copper: Copper catalysts are versatile and have been used in multicomponent reactions to form functionalized azetidines, in the direct alkylation of 1-azabicyclo[1.1.0]butane, and in photoredox-mediated cyclizations. srce.hrorganic-chemistry.org

Nickel: Nickel-catalyzed cross-coupling reactions, such as the Suzuki Csp²-Csp³ coupling, have been developed for the synthesis of azetidines bearing all-carbon quaternary centers through a strain-release functionalization strategy. nih.govacs.org

Lanthanides: Lanthanide triflates, such as La(OTf)₃, have emerged as effective Lewis acid catalysts for the regioselective intramolecular aminolysis of epoxy amines to afford azetidines in high yields. frontiersin.org

Other Metals: Iron and cobalt have been used to mediate the arylation of azetidines, while zirconium catalysts can be used in reactions of imines to produce intermediates that cyclize to form azetidines. rsc.orgorganic-chemistry.org

Table 2: Examples of Metal-Catalyzed Reactions in Azetidine Chemistry

Metal CatalystReaction TypeExampleReference
Palladium(0)Cross-couplingArylation of azetidine-derived organozinc species rsc.org
Copper(I)Multicomponent ReactionSynthesis of 2-(sulfonylimino)-4-(alkylimino)azetidines organic-chemistry.org
Nickel(II)Suzuki Cross-couplingSynthesis of C3-aryl azetidines from 1-azabicyclo[1.1.0]butane nih.govacs.org
Lanthanum(III)Intramolecular AminolysisSynthesis of azetidines from cis-3,4-epoxy amines frontiersin.org
Iridium(III)[2+2] PhotocycloadditionVisible-light mediated synthesis of azetidines from oximes and alkenes rsc.orgnih.gov
Cobalt(II)Electrocatalytic HydroaminationIntramolecular hydroamination of allylic sulfonamides organic-chemistry.org

Organocatalysis: In addition to metal-based systems, organocatalysis has emerged as a powerful tool in azetidine chemistry. Chiral phosphoric acids have been used for the enantioselective desymmetrization of azetidines using thiols as nucleophiles. rsc.org Furthermore, phenyl phosphinic acid has been shown to catalyze Ugi and Passerini three-component reactions of 4-oxoazetidine-2-carbaldehydes and azetidine-2,3-diones, providing access to highly functionalized β-lactam structures. acs.org Chiral 2,4-cis-disubstituted amino azetidines have themselves been used as ligands in copper-catalyzed Henry reactions, demonstrating the application of azetidine scaffolds in asymmetric catalysis. nih.gov

Advanced Applications of 2 Fluoromethyl 2 Methylazetidine As a Chemical Synthon

Use as a Building Block in Complex Molecule Synthesis

The strained 2,2-disubstituted azetidine (B1206935) scaffold is a prized building block for introducing conformational rigidity and novel chemical space into complex molecules. The presence of the fluoromethyl group further enhances its utility by modulating electronic properties and metabolic stability.

Incorporation into Peptidomimetic Structures

The rigid structure of the azetidine ring makes it an excellent scaffold for creating conformationally constrained amino acids, which are crucial components in the design of peptidomimetics. By replacing a standard amino acid with a 2-(fluoromethyl)-2-methylazetidine-based unit, chemists can lock the peptide backbone into a specific conformation, such as a γ-type reverse turn. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability by making the molecule less susceptible to proteolytic degradation nih.gov.

The fluoromethyl group plays a critical role, serving as a bioisostere for a hydroxyl or methyl group, but with distinct electronic properties. Fluorine's high electronegativity can influence intramolecular hydrogen bonding and alter the acidity of nearby protons, thereby fine-tuning the molecule's interaction with its target receptor. Furthermore, peptidyl fluoromethyl ketones are well-documented as potent and selective inhibitors of serine and cysteine proteases, where the fluoromethyl group enhances the electrophilicity of the adjacent carbonyl, leading to strong inhibition mdpi.com. Incorporating this compound into a peptide sequence can thus impart desirable inhibitory properties and improved pharmacokinetic profiles.

Table 1: Comparison of Structural Features for Peptidomimetic Design

Feature Standard Amino Acid Azetidine-based Amino Acid This compound Unit
Conformational Flexibility High Low (Constrained) Low (Constrained)
Susceptibility to Proteolysis High Reduced Reduced
Bioisosteric Potential N/A Scaffold mimic Fluoromethyl group mimics hydroxyl/methyl groups, modulates electronics

| Potential for Specific Interactions | Standard side-chain interactions | Backbone conformation influences binding | Fluorine can participate in hydrogen bonding and polar interactions |

Role in Nucleic Acid Chemistry

In nucleic acid chemistry, the introduction of fluorine is a widely used strategy to enhance the properties of oligonucleotides for therapeutic applications. Modifications at the 2'-position of the sugar ring with fluorine, for instance, have been shown to increase the thermal stability of DNA and RNA duplexes and confer resistance to nuclease degradation nih.gov. The unique properties of fluorine, including its small size and high electronegativity, allow it to stabilize the sugar pucker conformation, which strengthens the helical structure of the nucleic acid nih.gov.

While not a direct sugar mimic, this compound can be envisioned as a novel building block for constructing synthetic nucleic acid analogues. Its compact and rigid structure could be incorporated into the backbone or as a nucleobase surrogate to create novel architectures. The fluoromethyl group would be expected to contribute to enhanced stability and binding affinity, similar to established fluorinated nucleosides. Such modifications are critical for the development of next-generation antisense oligonucleotides, siRNAs, and aptamers with improved therapeutic efficacy.

Precursor for Other Heterocyclic Systems (e.g., Pyrrolidines, Piperidines)

The inherent ring strain of the azetidine core makes it an excellent precursor for ring-expansion reactions to generate larger, more common heterocyclic systems like pyrrolidines and piperidines. These transformations are valuable for creating structural diversity from a single starting material. Theoretical and experimental studies have shown that 2-(halomethyl)azetidines can undergo facile rearrangement to form 3-halopyrrolidines. This process typically proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, followed by nucleophilic ring opening.

A computational study on the ring enlargement of N-isopropyl-2-chloromethyl azetidine demonstrated its rearrangement to the corresponding 3-chloro pyrrolidine (B122466), a reaction that is significantly accelerated in polar solvents nih.gov. By analogy, this compound is expected to serve as a precursor to 3-fluoro-3-methylpyrrolidine (B1447939) derivatives. Such fluorinated pyrrolidines are valuable scaffolds in medicinal chemistry. This synthetic strategy allows for the conversion of a four-membered ring into a five-membered one, transferring the stereochemistry and substitution pattern in a controlled manner.

Application in Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, Michael Additions)

The unique electronic and structural features of this compound and its derivatives make them potentially valuable in various catalytic processes, either as ligands for metal catalysts or as substrates in coupling reactions.

The azetidine nitrogen can be functionalized to create chiral ligands for asymmetric catalysis. Azetidine- and aziridine-based ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating that the strained ring system can be a stable and effective component of a catalytic complex mdpi.com. The fluorine atom in a this compound-derived ligand could electronically tune the metal center, potentially influencing catalytic activity and selectivity.

As a substrate, derivatives of this compound can participate in cross-coupling reactions. For example, an N-aryl or N-vinyl derivative could undergo intramolecular C-H functionalization, while the introduction of a halide or triflate onto the azetidine ring would provide a handle for Suzuki or Sonogashira couplings to introduce further complexity nih.govsoton.ac.uk.

The presence of a fluorinated group can significantly influence the outcome of reactions like the Henry and Michael additions. In aza-Henry reactions, α-fluoro nitroalkanes have been shown to exhibit unusual diastereoselectivity due to the electronic influence of the fluorine atom nih.govnih.gov. A derivative of this compound, such as an aldehyde, could act as an electrophile in a Henry reaction. Similarly, α,β-unsaturated systems bearing trifluoromethyl groups are known to be effective Michael acceptors rsc.org. An appropriately functionalized derivative of this compound could therefore serve as either the nucleophile or the electrophile in Michael addition reactions, leading to the synthesis of complex, fluorine-containing molecules.

Development of Chemical Probes and Ligands via Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic introduction of fluorine is a cornerstone of modern medicinal chemistry, used to optimize a compound's metabolic stability, membrane permeability, and binding affinity. The this compound scaffold is an ideal starting point for generating libraries of compounds for detailed Structure-Activity Relationship (SAR) studies.

The molecule offers several points for diversification:

The Azetidine Nitrogen: The secondary amine can be readily functionalized with a wide array of substituents (e.g., alkyl, aryl, acyl groups) to probe interactions with the target and modulate physicochemical properties.

The Fluoromethyl Group: While not easily modified itself, its presence is key to the SAR. Comparing the activity of a compound containing this group to its non-fluorinated methyl or hydroxymethyl analogue provides direct insight into the role of fluorine's electronic effects and potential hydrogen bond accepting capabilities nih.gov.

The Methyl Group: In principle, synthetic routes could be adapted to replace the methyl group with other small alkyl groups, allowing for fine-tuning of steric interactions.

This systematic derivatization allows researchers to map the chemical space around a pharmacophore. For example, SAR studies on azetidine-containing dipeptides as antiviral agents revealed that specific substitutions at the N-terminus and C-terminus were critical for activity, highlighting the importance of the rigid azetidine core in orienting these functional groups correctly nih.gov. The use of fluorinated groups in SAR is a well-established strategy to enhance potency and selectivity mdpi.com. Furthermore, azetidine scaffolds have been used as the basis for creating fluorescent probes, indicating their utility in developing tools for chemical biology research nih.gov.

Table 2: Potential Derivatization Points of this compound for SAR Studies

Position Type of Modification Purpose in SAR Study
N1 (Nitrogen) Alkylation, Acylation, Arylation, Sulfonylation Explore binding pockets, modulate solubility and pKa, introduce linking groups.
C2-CH₂F (Fluoromethyl) Comparison with -CH₃, -CH₂OH analogues Determine the impact of fluorine on potency, metabolic stability, and binding interactions.

| C2-CH₃ (Methyl) | Replacement with other alkyl groups (e.g., -Et, -iPr) | Probe steric tolerance within the target's active site. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Fluoromethyl)-2-methylazetidine, and how can purity be optimized?

  • Methodology :

  • Synthetic Routes : Common approaches include nucleophilic substitution of tosylate or mesylate precursors with fluoride sources (e.g., KF or TBAF) in polar aprotic solvents (e.g., DMF or DMSO). For example, analogous fluoromethyl compounds have been synthesized via ring-closing strategies using azetidine precursors .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. HPLC (C18 columns, acetonitrile/water mobile phase) is recommended for purity validation (>98%) .
  • Characterization : Confirm structure via 1H^{1}\text{H} and 19F^{19}\text{F} NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For azetidine rings, 13C^{13}\text{C} NMR can resolve steric effects from the fluoromethyl group .

Q. How should researchers address conflicting spectral data during structural elucidation?

  • Methodology :

  • Multi-Technique Validation : Combine 19F^{19}\text{F} NMR (to track fluorine environments) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities caused by fluorine’s electronegativity.
  • X-ray Crystallography : Use single-crystal X-ray diffraction to unambiguously confirm the stereochemistry of the azetidine ring and fluoromethyl substituent .
  • Reference Standards : Compare data with structurally similar compounds, such as 2-(fluoromethyl)pyrrolidine derivatives, to identify expected chemical shifts .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in ring-opening reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the azetidine ring’s strain energy (estimated ~25–30 kcal/mol) and how fluorination alters electron density .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent interactions. For example, DMSO may stabilize intermediates via hydrogen bonding with the fluoromethyl group .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots for ring-opening reactions) .

Q. How do fluorinated substituents influence the metabolic stability of azetidine-containing compounds?

  • Methodology :

  • In Vitro Studies : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Fluorine’s electronegativity often reduces oxidative metabolism by cytochrome P450 enzymes .
  • Environmental Stability : Assess hydrolytic degradation under varying pH (e.g., pH 2–10 buffers). Fluoromethyl groups are more hydrolytically stable than trifluoromethyl but may form HF under acidic conditions .
  • Data Interpretation : Compare half-life (t1/2t_{1/2}) values with non-fluorinated analogs to quantify fluorine’s impact .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent purity). For example, trace water in DMF can hydrolyze fluoromethyl intermediates, reducing yields .
  • Byproduct Analysis : Employ GC-MS or 19F^{19}\text{F} NMR to detect fluorinated byproducts (e.g., HF adducts) and adjust quenching protocols .
  • Case Study : A 2023 study on fluorinated azetidines reported a 15% yield increase by switching from batch to flow chemistry, minimizing thermal degradation .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and goggles to prevent HF exposure during hydrolysis.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated compounds .
  • Waste Management : Neutralize acidic waste with calcium carbonate to precipitate fluoride ions before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.